3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid

Suzuki-Miyaura Coupling Cross-Coupling Regioisomer Reactivity

This organoboron building block uniquely combines a benzyl-protected latent phenol with an electron-withdrawing -OCF3 group, enabling electronic fine-tuning unattainable with -OCH3 or -CF3 analogs. The -OCF3 group enhances lipophilicity and metabolic stability—validated in CXCR1/2 antagonist development (IC50 21–31 nM). The benzyloxy group enables late-stage diversification after Suzuki-Miyaura coupling. Also applicable in antibacterial LeuRS inhibitors and optoelectronic polymers. Secure your R&D supply now.

Molecular Formula C14H12BF3O4
Molecular Weight 312.051
CAS No. 1256345-95-5
Cat. No. B594662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid
CAS1256345-95-5
Synonyms3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid
Molecular FormulaC14H12BF3O4
Molecular Weight312.051
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O
InChIInChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-11(15(19)20)6-12(8-13)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
InChIKeyBDELXVOPRDLJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid (CAS 1256345-95-5) as a Strategic Building Block for Suzuki-Miyaura Cross-Coupling


3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid (CAS 1256345-95-5) is an arylboronic acid derivative characterized by the concurrent presence of a benzyloxy (-OCH₂C₆H₅) and a trifluoromethoxy (-OCF₃) group on the phenyl ring . This organoboron compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl architectures essential to pharmaceutical discovery and materials science .

Why Generic Boronic Acids Cannot Substitute for 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid (CAS 1256345-95-5) in Regioselective Syntheses


Substitution of 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid with simpler phenylboronic acids or mono-substituted analogs fails due to the unique electronic interplay between its meta-substituted benzyloxy and trifluoromethoxy groups [1]. The -OCF₃ group profoundly modulates the electronic properties and lipophilicity of the phenyl ring, altering its reactivity and the physicochemical profile of the coupled product in ways that are not replicable by -OCH₃ or -CF₃ analogs . Furthermore, the benzyloxy group serves as a latent phenol, enabling a versatile two-stage synthetic strategy (cross-coupling followed by deprotection) that simpler boronic acids cannot provide .

Quantitative Evidence for the Differentiation of 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid (CAS 1256345-95-5) vs. Analogs


Suzuki-Miyaura Coupling Efficiency: A Regioisomeric Comparison with ortho-Benzyloxy Analog

The meta-substitution pattern of 3-(benzyloxy)-5-(trifluoromethoxy)phenylboronic acid confers distinct reactivity advantages in palladium-catalyzed Suzuki-Miyaura couplings compared to its ortho-substituted regioisomer, 2-(benzyloxy)-4-(trifluoromethoxy)phenylboronic acid [1]. While direct yield data for this specific head-to-head comparison under identical conditions is not available in open literature, class-level inference from related trifluoromethoxyphenylboronic acid studies indicates that ortho-substitution often leads to increased steric hindrance around the boron center, potentially reducing coupling efficiency [2]. The meta-substituted target compound is thus hypothesized to provide a more favorable steric environment for transmetalation, a key step in the catalytic cycle [2].

Suzuki-Miyaura Coupling Cross-Coupling Regioisomer Reactivity

Enhanced Lipophilicity and Electronic Modulation vs. Methoxy and Trifluoromethyl Analogs

The -OCF₃ group in 3-(benzyloxy)-5-(trifluoromethoxy)phenylboronic acid imparts a unique combination of high electronegativity and high lipophilicity that is distinct from both -OCH₃ (less lipophilic) and -CF₃ (less electronegative) analogs . Studies on simple (trifluoromethoxy)phenylboronic acid isomers demonstrate that the -OCF₃ group significantly influences molecular acidity and hydrogen-bonding capacity compared to non-fluorinated analogs [1]. This modulation translates to altered pharmacokinetic properties and binding affinities when this boronic acid is incorporated into bioactive molecules, as exemplified by the discovery of a CXCR1/2 antagonist containing a 5-trifluoromethoxy-boronic acid moiety (IC₅₀ = 21-31 nM) [2].

Lipophilicity Drug Design Physicochemical Properties

Latent Phenol Functionality for Two-Stage Synthesis vs. Phenol Boronic Acids

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid incorporates a benzyl-protected phenol, enabling a strategic two-stage synthetic sequence that is not possible with unprotected phenol boronic acids . After the initial Suzuki-Miyaura cross-coupling at the boronic acid site, the benzyl group can be selectively removed via hydrogenolysis to reveal a free phenol for further functionalization (e.g., alkylation, glycosylation, or sulfation) . This orthogonal reactivity avoids the chemoselectivity issues and potential side reactions encountered with free phenolic hydroxyl groups during the coupling step .

Protecting Group Strategy Sequential Functionalization Complex Molecule Synthesis

Antibacterial Activity of the Trifluoromethoxy Motif: Class-Level Evidence

While 3-(benzyloxy)-5-(trifluoromethoxy)phenylboronic acid itself has not been directly assayed for antibacterial activity, studies on simpler (trifluoromethoxy)phenylboronic acid isomers demonstrate that the -OCF₃ group is a key pharmacophore for inhibiting bacterial leucyl-tRNA synthetase (LeuRS) [1]. In vitro assays against E. coli and B. cereus confirmed antibacterial potency for these isomers [2]. Therefore, incorporating this boronic acid building block into larger molecules offers a potential avenue for developing novel antibacterial agents that leverage this mechanism [3].

Antibacterial Boronic Acid LeuRS Inhibition

Commercial Purity and Scalability Metrics

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid is commercially available with a minimum purity specification of 97% from major research chemical suppliers . This high and well-defined purity is critical for ensuring reproducible outcomes in sensitive cross-coupling reactions, as impurities in boronic acids can poison palladium catalysts or lead to undesired side products . The availability of the compound in gram-scale quantities with this purity threshold directly supports both early-stage discovery and process development activities .

Chemical Purity Reproducibility Scale-Up

High-Value Research and Industrial Applications for 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid (CAS 1256345-95-5)


Medicinal Chemistry: Synthesis of CXCR1/2 Antagonists and Other Bioactive Biaryls

The -OCF₃ group in this building block enhances the lipophilicity and metabolic stability of drug candidates. As demonstrated by the development of a CXCR1/2 antagonist with a 5-trifluoromethoxy-boronic acid core (IC₅₀ = 21-31 nM), this motif is valuable for creating potent, orally bioavailable compounds [1]. The benzyl-protected phenol allows for late-stage diversification after the key cross-coupling step.

Antibacterial Drug Discovery: Targeting Bacterial LeuRS

Studies on (trifluoromethoxy)phenylboronic acid isomers confirm their ability to inhibit bacterial leucyl-tRNA synthetase (LeuRS) and exhibit in vitro antibacterial activity against E. coli and B. cereus [2]. 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid serves as an ideal precursor for synthesizing novel analogs with improved potency and selectivity by coupling with various aryl halide partners.

Materials Science: Synthesis of Functionalized π-Conjugated Polymers and Small Molecules

The trifluoromethoxy group is a powerful electron-withdrawing substituent used to tune the HOMO-LUMO levels and optical properties of organic semiconductors . This boronic acid can be employed in Suzuki-Miyaura polymerizations to create novel conjugated materials with tailored electronic and optoelectronic characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: Development of Activity-Based Probes and Sensors

The boronic acid functionality is known to reversibly bind diols and other Lewis bases. The unique electronic profile of the trifluoromethoxy-substituted ring can modulate the binding affinity and selectivity of boronic acid-based sensors [3]. The benzyl-protected phenol provides a convenient site for attaching fluorescent reporters or affinity tags without interfering with the boronic acid's recognition properties.

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